(1R)-1-(3-Bromophenyl)ethane-1,2-diol

Catalog No.
S15700265
CAS No.
402937-73-9
M.F
C8H9BrO2
M. Wt
217.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-(3-Bromophenyl)ethane-1,2-diol

CAS Number

402937-73-9

Product Name

(1R)-1-(3-Bromophenyl)ethane-1,2-diol

IUPAC Name

(1R)-1-(3-bromophenyl)ethane-1,2-diol

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

InChI

InChI=1S/C8H9BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1

InChI Key

RPYUQIBEBQYKTK-QMMMGPOBSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CO)O

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CO)O

(1R)-1-(3-Bromophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a bromophenyl group attached to a 1,2-diol structure. Its molecular formula is C8_8H9_9BrO2_2, and it has a molecular weight of 217.06 g/mol. This compound is notable for its chirality, with the (1R) designation indicating the specific spatial arrangement of its atoms. The bromine atom in the para position of the phenyl ring significantly influences its reactivity and biological interactions, making it a valuable compound in both synthetic and medicinal chemistry.

  • Oxidation: The diol group can be oxidized to form corresponding aldehydes or ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
  • Substitution: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in organic solvents.

Research indicates that (1R)-1-(3-Bromophenyl)ethane-1,2-diol exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action is likely related to its interaction with specific molecular targets such as enzymes or receptors, where the bromophenyl group enhances binding affinity and specificity. This compound's unique structure may lead to various biochemical pathways, including modulation of enzymatic activity and receptor signaling.

Several synthesis methods for (1R)-1-(3-Bromophenyl)ethane-1,2-diol have been documented:

  • Bromination of Phenyl Ethane-1,2-diol: A common method involves the bromination of phenyl ethane-1,2-diol using bromine or N-bromosuccinimide in the presence of a catalyst like iron or aluminum bromide. This reaction is typically conducted under controlled conditions to ensure selectivity at the desired position on the phenyl ring.
  • Industrial Production: Large-scale production may utilize automated reactors and continuous flow systems to enhance safety and scalability while ensuring high purity and yield.

(1R)-1-(3-Bromophenyl)ethane-1,2-diol has several applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for potential therapeutic uses, particularly in drug development aimed at novel antimicrobial and anticancer agents.
  • Industry: Utilized in producing specialty chemicals and materials.

Studies on (1R)-1-(3-Bromophenyl)ethane-1,2-diol's interactions reveal its potential as a building block for developing new pharmaceuticals. Its reactivity allows it to participate in various coupling reactions, such as Suzuki-Miyaura coupling, which is significant for forming carbon-carbon bonds in organic synthesis.

Similar Compounds

Several compounds share structural similarities with (1R)-1-(3-Bromophenyl)ethane-1,2-diol. Here are some notable examples:

Compound NameDescription
1,2-Ethanediol, 1-phenyl-, (1R)-Lacks the bromine atom; different reactivity and biological activity.
1,2-Ethanediol, 1-(4-bromophenyl)-, (1R)-Similar structure with bromine at the para position; affects chemical properties differently.
1,2-Ethanediol, 1-(2-bromophenyl)-, (1R)-Bromine at the ortho position; distinct steric and electronic effects compared to (3-bromophenyl).
(R)-1-(3-Chlorophenyl)-1,2-ethanediolContains a chlorophenyl group; studied for potential biological activities similar to (3-bromophenyl).

Uniqueness

The unique positioning of the bromine atom on the phenyl ring of (1R)-1-(3-Bromophenyl)ethane-1,2-diol influences its reactivity and interactions within chemical and biological systems. This specificity makes it particularly valuable for targeted applications in research and industry.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

215.97859 g/mol

Monoisotopic Mass

215.97859 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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